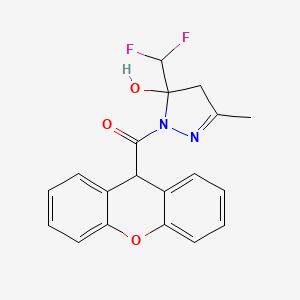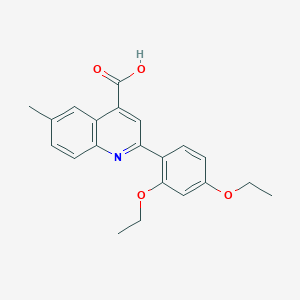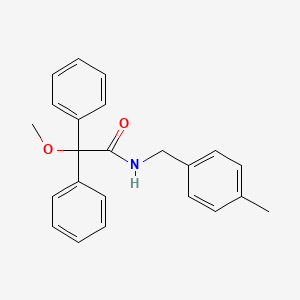![molecular formula C14H11ClF3NOS B4265262 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265262.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis in cells. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change that allosterically activates the kinase activity of the α-subunit. AMPK activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects in different cell types. In skeletal muscle cells, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide increases glucose uptake and insulin sensitivity by activating AMPK. In liver cells, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide increases fatty acid oxidation and decreases lipogenesis by activating AMPK. In cancer cells, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide induces apoptosis and inhibits tumor growth by activating AMPK. In neuronal cells, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide improves mitochondrial function and reduces oxidative stress by activating AMPK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also stable and can be stored for extended periods. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide has some limitations. It can activate AMPK in an allosteric and non-specific manner, which can lead to off-target effects. It can also induce cell death at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide has shown promising results in preclinical studies, but further research is needed to determine its efficacy and safety in humans. Some future directions for N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide research include:
1. Studying the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide in different animal models of metabolic disorders, cancer, and neurodegenerative diseases.
2. Developing more specific AMPK activators that can target specific isoforms of the enzyme.
3. Investigating the potential of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide as a combination therapy with other drugs in the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
4. Exploring the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide in regulating autophagy, a cellular process involved in the degradation of damaged organelles and proteins.
Conclusion
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide is a small molecule activator of AMPK that has potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. Its mechanism of action involves the activation of AMPK, which leads to various biochemical and physiological effects in different cell types. N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide has advantages and limitations for lab experiments, and further research is needed to determine its efficacy and safety in humans.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. It has also been shown to increase fatty acid oxidation and decrease lipogenesis in liver cells. In cancer, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In neurodegenerative diseases, N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NOS/c1-2-10-5-8(7-21-10)13(20)19-9-3-4-12(15)11(6-9)14(16,17)18/h3-7H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASYZUAPMWCMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-chlorophenyl)ethyl]-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4265217.png)
![N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265221.png)

![2-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265241.png)
![7-(1-methylethylidene)-3-({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265249.png)
![6-bromo-2-(4-chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265254.png)


![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4265278.png)
![5-oxo-5-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}pentanoic acid](/img/structure/B4265285.png)
